molecular formula C25H19ClN4O3S B2441251 N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536708-02-8

N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No. B2441251
CAS RN: 536708-02-8
M. Wt: 490.96
InChI Key: BHICEWBXVYHBCP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H19ClN4O3S and its molecular weight is 490.96. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation as Antimicrobial Agents

A series of derivatives related to the specified compound were synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated promising activities against various pathogenic microorganisms, highlighting their potential as antimicrobial agents. The study showcases the chemical synthesis, characterization, and antimicrobial efficacy of these derivatives, indicating their potential applications in developing new therapeutic agents against infectious diseases (Debnath & Ganguly, 2015).

Antioxidant Properties

The antioxidant activity of novel derivatives, including the compound , was explored through synthesis and evaluation. The study aimed at developing new antioxidant agents by attaching different substituents to the phenyl ring of the molecule, thereby enhancing their activity. These compounds showed considerable antioxidant activity, comparable to standards, indicating their potential use as antioxidant agents (Gopi & Dhanaraju, 2020).

Pharmacokinetics and Disposition in Clinical Trials

The compound was studied for its pharmacokinetics and disposition across animals and humans, providing insights into its potential treatment applications for cardiovascular diseases. This research mitigated concerns over toxicity through the compound's physicochemical characteristics, favoring elimination via nonmetabolic routes and indicating a principal clearance mechanism through renal excretion (Dong et al., 2016).

Insecticidal Activity

The compound's derivatives were prepared and subjected to bioassay studies against the cowpea aphid, showcasing moderate to strong aphidicidal activities. This study underlines the potential of these derivatives as effective insecticides, expanding their application beyond medical treatment to agricultural pest control (Bakhite et al., 2014).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c1-33-18-11-9-17(10-12-18)30-24(32)23-22(19-7-2-3-8-20(19)28-23)29-25(30)34-14-21(31)27-16-6-4-5-15(26)13-16/h2-13,28H,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHICEWBXVYHBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

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